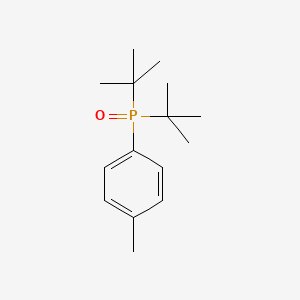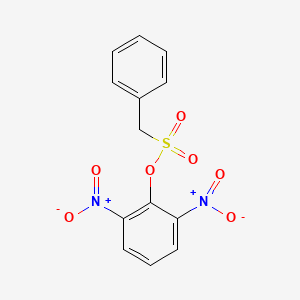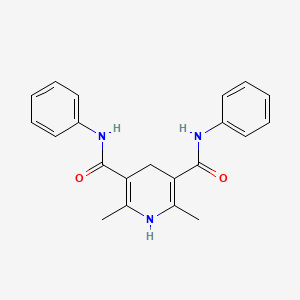
Propanedinitrile, 2,2'-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- is a chemical compound with the molecular formula C14H12N4 It is known for its unique structure, which includes a cyclohexadiene ring substituted with diethyl groups and dicyanomethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- typically involves the reaction of 2,5-diethyl-2,5-cyclohexadiene-1,4-dione with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and a catalyst like piperidine. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinodimethane derivatives.
Reduction: Reduction reactions can convert the dicyanomethylene groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinodimethane derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- involves its interaction with molecular targets through its cyano and dicyanomethylene groups. These groups can form strong interactions with electron-rich sites in biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, 2,2’-(2,5-dimethyl-2,5-cyclohexadiene-1,4-diylidene)bis-: Similar structure but with methyl groups instead of ethyl groups.
Propanedinitrile, 2,2’-(2,3,5,6-tetrafluoro-2,5-cyclohexadiene-1,4-diylidene)bis-: Contains fluorine atoms, leading to different chemical properties.
Uniqueness
Propanedinitrile, 2,2’-(2,5-diethyl-2,5-cyclohexadiene-1,4-diylidene)bis- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
56403-73-7 |
|---|---|
Molecular Formula |
C16H12N4 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-[4-(dicyanomethylidene)-2,5-diethylcyclohexa-2,5-dien-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C16H12N4/c1-3-11-5-16(14(9-19)10-20)12(4-2)6-15(11)13(7-17)8-18/h5-6H,3-4H2,1-2H3 |
InChI Key |
QRUVJABMVMFXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C#N)C#N)C(=CC1=C(C#N)C#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


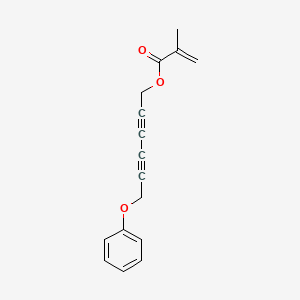

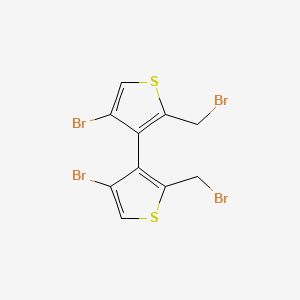
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)

![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
